1-ethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide
Description
1-ethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide is an organic compound with the molecular formula C14H19N3O2S. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-ethyl-N-(1-phenylpropyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-3-14(12-8-6-5-7-9-12)16-20(18,19)13-10-15-17(4-2)11-13/h5-11,14,16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSOZUXIDQKRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CN(N=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 1-phenylpropylamine with ethyl pyrazole-4-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-ethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, forming new sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: New sulfonamide derivatives with varying alkyl or acyl groups.
Scientific Research Applications
1-ethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N-(1-phenylpropyl)-1H-pyrazole-4-carboxamide
- 1-ethyl-N-(1-phenylpropyl)-1H-pyrazole-4-thiol
- 1-ethyl-N-(1-phenylpropyl)-1H-pyrazole-4-phosphonate
Uniqueness
1-ethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and stability, making it a valuable candidate for various applications in medicinal chemistry and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
